molecular formula C7H6N6OS B255454 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

Cat. No. B255454
M. Wt: 222.23 g/mol
InChI Key: UPTCPLAJBGGGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for various research studies. In

Mechanism of Action

The mechanism of action of 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has several biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have antiviral properties, particularly against the influenza virus. In addition, this compound has been shown to have anticancer properties by inducing cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile. One area of research is the development of new and more efficient synthesis methods for this compound. Another area of research is the exploration of its potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion
In conclusion, 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has several biochemical and physiological effects, and it has been shown to have antimicrobial, antiviral, and anticancer properties. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound, which could lead to new and exciting discoveries in the field of medicine.

Synthesis Methods

The synthesis of 2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one with thioacetic acid followed by the reaction of the resulting product with acetonitrile. The final product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

Product Name

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

Molecular Formula

C7H6N6OS

Molecular Weight

222.23 g/mol

IUPAC Name

2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile

InChI

InChI=1S/C7H6N6OS/c8-1-2-15-7-12-11-6-10-5(14)3-4(9)13(6)7/h3H,2,9H2,(H,10,11,14)

InChI Key

UPTCPLAJBGGGDV-UHFFFAOYSA-N

Isomeric SMILES

C1=C(N2C(=NC1=O)NN=C2SCC#N)N

SMILES

C1=C(N2C(=NC1=O)NN=C2SCC#N)N

Canonical SMILES

C1=C(N2C(=NC1=O)NN=C2SCC#N)N

Origin of Product

United States

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